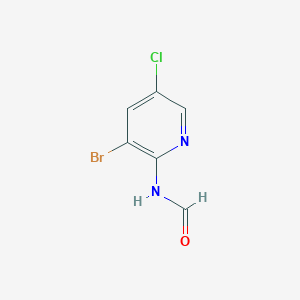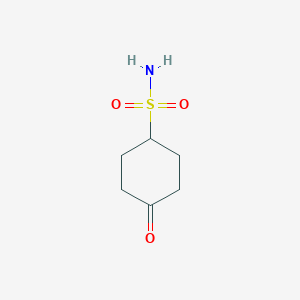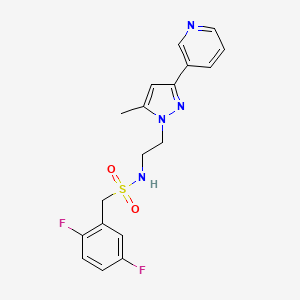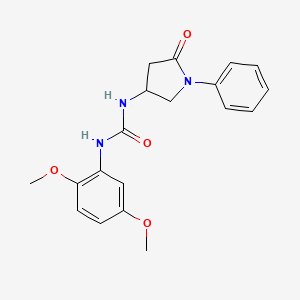
N-(3-Bromo-5-chloropyridin-2-yl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(3-Bromo-5-chloropyridin-2-yl)formamide derivatives involves several chemical reactions, including the reaction of different aldehydes with 2-chloropyrimidin-4-amine. The synthesized compounds are characterized using techniques such as elemental analyses, FT-IR, 1H NMR, and LC–MS spectral studies (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2016).
Molecular Structure Analysis
The molecular structure of related compounds, such as 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, has been elucidated using FT-IR, 1H NMR, 13C NMR spectroscopy, elemental analysis, and X-ray diffraction studies. These analyses reveal details about the bonding, crystal structure, and molecular configuration (Anuradha et al., 2014).
Chemical Reactions and Properties
A variety of chemical reactions involving this compound derivatives have been explored, including their synthesis through the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines. These compounds show significant insecticidal and fungicidal activities, highlighting their chemical reactivity and potential applications (Zhu et al., 2014).
Physical Properties Analysis
The physical properties of compounds related to this compound, such as solubility, melting point, and crystalline structure, are determined through a combination of analytical techniques. These properties are crucial for understanding the material's behavior in different environments and applications.
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability under various conditions, and mechanisms of reaction, are key areas of investigation. Studies on compounds like N,N-Dialkyl-N'-(2-pyridyl)formamidines and related derivatives offer insights into the chemical behavior of this compound (Reisinger & Wentrup, 2005).
Applications De Recherche Scientifique
Synthesis and Biological Activities
A series of novel compounds, including those similar to N-(3-Bromo-5-chloropyridin-2-yl)formamide, were synthesized, with their structures determined by various spectroscopic methods. These compounds showed potential insecticidal and fungicidal activities, tested against oriental armyworm and by the mycelium growth rate method (Zhu et al., 2014).
Crystal Structure and Antiviral Activities
A compound closely related to this compound was synthesized, and its structure characterized by various techniques including single-crystal X-ray diffraction. The compound exhibited promising fungicidal and antiviral activities, particularly against tobacco mosaic virus (Li et al., 2015).
Synthesis of Isocyanides
A method for treating N-substituted formamides with chlorophosphate compounds to produce corresponding isocyanides was developed. This method could potentially be applied to this compound to yield various alkyl and aryl isocyanides (Kobayashi et al., 2011).
Molecular Docking and Hirshfeld Surface Analysis
A formamide derivative, similar in structure to this compound, was studied for its antimicrobial properties. The compound was analyzed using single crystal X-ray diffraction and molecular docking studies to explore its interactions with different receptors (Malek et al., 2020).
Synthesis and Characterization of Novel Compounds
A variety of novel compounds structurally related to this compound were synthesized and characterized. These compounds were evaluated for their potential biological activities, showing a range of efficacy against different pathogens (Mallikarjunaswamy et al., 2016).
Propriétés
IUPAC Name |
N-(3-bromo-5-chloropyridin-2-yl)formamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O/c7-5-1-4(8)2-9-6(5)10-3-11/h1-3H,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFGYMNMQKGLGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)NC=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B2492895.png)
![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2492897.png)
![1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone](/img/structure/B2492898.png)


![5-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide](/img/structure/B2492902.png)
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-methoxyethanone](/img/structure/B2492904.png)
![N-[3-[4-(Cyclopropylmethyl)piperazin-1-yl]phenyl]prop-2-enamide](/img/structure/B2492905.png)
![Ethyl 2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate](/img/structure/B2492906.png)


![Tert-butyl [1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate](/img/structure/B2492911.png)